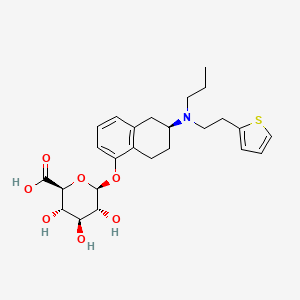

Rotigotine |A-D-Glucuronide

Description

Overview of Phase II Biotransformation Reactions in Xenobiotic Disposition

The process of how the body handles foreign substances, or xenobiotics, is a fundamental aspect of toxicology and pharmacology. This process, known as biotransformation, is broadly categorized into Phase I and Phase II reactions. While Phase I reactions, such as oxidation, reduction, and hydrolysis, serve to introduce or expose functional groups on a xenobiotic molecule, Phase II reactions are conjugation reactions. mhmedical.commdpi.com These reactions involve the addition of an endogenous molecule to the xenobiotic, a process that generally increases its water solubility and facilitates its excretion from the body. mhmedical.commhmedical.com

Phase II biotransformation is a critical detoxification pathway. wikipedia.org The primary reactions in this phase include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione. mhmedical.comnih.gov By converting lipophilic compounds into more hydrophilic (water-soluble) derivatives, Phase II reactions play a pivotal role in decreasing the likelihood of a xenobiotic accumulating in tissues and exerting toxic effects. mhmedical.com These conjugated metabolites are then more readily eliminated from the body, primarily through urine or bile. nih.gov

The UDP-Glucuronosyltransferase (UGT) Superfamily and its Enzymatic Role

At the heart of glucuronidation is the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govcore.ac.uk These enzymes are primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver, a major site of drug metabolism. nih.govcore.ac.uk However, UGTs are also present in various other tissues, including the kidney, intestine, and skin. core.ac.uk

The UGT enzymes catalyze the transfer of glucuronic acid from the high-energy cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. nih.gov This substrate can be a wide variety of compounds, including drugs, environmental toxins, and endogenous substances like bilirubin (B190676). core.ac.ukeur.nl The human UGT superfamily is diverse, with multiple isoforms that exhibit different but sometimes overlapping substrate specificities. nih.govnih.gov This diversity allows the body to process a vast array of chemical structures. The covalent linkage of the glucuronic acid moiety to the xenobiotic results in the formation of a glucuronide conjugate. nih.gov

Significance of Glucuronide Metabolites in Drug Disposition Studies

The formation of glucuronide metabolites is a key determinant in the disposition of many drugs. nih.gov These metabolites are typically more water-soluble and larger in molecular size than the parent drug, which significantly alters their pharmacokinetic properties. helsinki.fi Due to their increased polarity, glucuronides generally have limited ability to cross cell membranes by passive diffusion and often require the assistance of transport proteins for their elimination from cells and the body. frontiersin.org

Studying glucuronide metabolites is crucial for several reasons. Firstly, the rate and extent of glucuronidation can significantly influence the clearance and, consequently, the half-life and exposure of a drug in the body. Secondly, while most glucuronides are pharmacologically inactive and less toxic than the parent compound, there are notable exceptions where the metabolite may be active or even reactive. eur.nl For instance, the glucuronide metabolite of morphine is more potent than morphine itself. eur.nl Therefore, a comprehensive understanding of a drug's metabolic fate, including the formation and elimination of its glucuronide conjugates, is essential for predicting its efficacy and potential for drug-drug interactions. frontiersin.org The accumulation of glucuronide metabolites can sometimes lead to altered drug responses or adverse effects. nih.gov

Contextualizing Rotigotine (B252) Metabolism and the Formation of Rotigotine A-D-Glucuronide

Rotigotine is a non-ergoline dopamine (B1211576) agonist that undergoes extensive metabolism in the body. europa.eu A primary metabolic pathway for rotigotine is conjugation, which includes both sulfation and glucuronidation. nih.govnih.gov In addition to direct conjugation of the parent drug, rotigotine can also be metabolized through N-dealkylation by cytochrome P450 (CYP) enzymes, followed by conjugation of the resulting metabolites. europa.euconicet.gov.ar

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPMKLPMDPLQT-JUHHHSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858383 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-29-9 | |

| Record name | Rotigotine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Biochemical Characterization of Rotigotine A D Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms Catalyzing Rotigotine (B252) Glucuronidation

The glucuronidation of rotigotine is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org These membrane-bound enzymes, located within the endoplasmic reticulum, are responsible for transferring a glucuronic acid moiety from the high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the rotigotine molecule. researchgate.netnih.gov While it is known that multiple UGT isoforms exist and are involved in the metabolism of a vast array of drugs, specific information identifying the particular UGT isoforms that catalyze rotigotine glucuronidation is not detailed in publicly available scientific literature. nih.govfrontiersin.orgebmconsult.com However, the general methodologies for identifying these enzymes are well-established.

To study the formation of Rotigotine β-D-Glucuronide in vitro, several reaction systems are commonly employed in metabolic research. These systems are designed to isolate and characterize the activity of the UGT enzymes responsible for the conjugation reaction.

Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of human liver cells and are a primary tool for metabolic studies as they contain a rich complement of drug-metabolizing enzymes, including UGTs. researchgate.netnih.gov Incubations typically contain pooled HLMs, the substrate (rotigotine), and the necessary cofactor, UDPGA. researchgate.net To overcome the issue of enzyme latency, where the active site of the UGT is not fully accessible, membrane-disrupting agents like the pore-forming peptide alamethicin (B1591596) are often added to the incubation mixture to ensure maximal enzyme activity is observed. researchgate.netaalto.fi

Recombinant UGT Isoforms: To pinpoint which specific UGT isoform is responsible for metabolizing a drug, recombinant enzymes are used. nih.govcriver.com These are individual human UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) produced in cell lines. criver.comnih.gov By incubating rotigotine with each of these individual isoforms separately, researchers can directly measure the formation of the glucuronide conjugate and identify which enzymes exhibit the highest activity. nih.govcriver.com

The progress of the reaction in these systems is typically monitored by quantifying the formation of Rotigotine β-D-Glucuronide over time using analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov

The UGT superfamily is composed of multiple isoforms, each with distinct but often overlapping substrate specificities. nih.govfrontiersin.org For example, UGT1A1 is a primary enzyme for bilirubin (B190676) glucuronidation, UGT1A9 metabolizes a wide variety of substrates including propofol, and UGT2B7 is known to metabolize drugs like morphine and zidovudine. frontiersin.orgnih.gov

Determining the selectivity of UGT isoforms for rotigotine would involve screening its metabolism across a panel of major recombinant human UGTs. nih.gov The isoforms that demonstrate the most significant rates of glucuronide formation would be identified as the primary catalysts. While literature confirms that conjugation is a major metabolic route for rotigotine, specific studies detailing the screening against various UGT isoforms to establish this selectivity are not publicly documented. nih.gov

Table 1: Illustrative Data for UGT Isoform Screening of Rotigotine

This interactive table illustrates the type of results that would be generated from an in vitro experiment screening rotigotine against a panel of recombinant human UGT enzymes to determine substrate selectivity. Note: The values presented here are for illustrative purposes only and are not based on published experimental data for rotigotine.

| UGT Isoform | Substrate | Relative Activity (%) | Primary Metabolite Formed |

| UGT1A1 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT1A3 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT1A4 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT1A6 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT1A9 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT2B7 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

| UGT2B15 | Rotigotine | Data not available | Rotigotine β-D-Glucuronide |

Kinetic Parameters of Rotigotine Glucuronidation

Enzyme kinetics are studied to understand the efficiency and capacity of the glucuronidation reaction. This involves determining key parameters that describe the interaction between the UGT enzyme and the rotigotine substrate.

The relationship between the substrate concentration and the reaction rate is often described by Michaelis-Menten kinetics. wikipedia.org To determine the kinetic parameters for Rotigotine β-D-Glucuronide formation, in vitro incubations would be performed with varying concentrations of rotigotine, while keeping the enzyme and UDPGA concentrations constant.

Michaelis-Menten Constant (K_m): This represents the substrate concentration at which the reaction rate is half of its maximum. wikipedia.org It is an inverse measure of the affinity of the enzyme for the substrate; a lower K_m value indicates a higher affinity.

Maximum Reaction Velocity (V_max): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.org It reflects the catalytic capacity of the enzyme.

These parameters are crucial for predicting how the drug will be metabolized in vivo. nih.gov Despite their importance, specific K_m and V_max values for the glucuronidation of rotigotine by human liver microsomes or specific UGT isoforms are not available in the reviewed scientific literature.

Table 2: Kinetic Parameters for Rotigotine Glucuronidation (Hypothetical)

This table shows the kinetic parameters that would be determined from a Michaelis-Menten analysis of rotigotine glucuronidation. Note: This table is hypothetical as specific experimental values for rotigotine are not publicly documented.

| Enzyme Source | K_m (μM) | V_max (pmol/min/mg protein) | Intrinsic Clearance (V_max/K_m) (μL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available | Data not available |

| Recombinant UGTX | Data not available | Data not available | Data not available |

| Recombinant UGTY | Data not available | Data not available | Data not available |

The rate of enzymatic reactions, including rotigotine glucuronidation, is sensitive to several environmental and experimental factors.

pH: UGT enzymes typically exhibit optimal activity within a specific pH range. For many UGTs that catalyze the formation of ether glucuronides, activity is near maximal at a physiological pH of 7.4. nih.gov Deviations from the optimal pH can lead to a significant decrease in the reaction rate.

Temperature: Like most enzymatic reactions, glucuronidation rates are temperature-dependent. Assays are typically conducted at 37°C to mimic physiological conditions.

Cofactor Concentrations: The reaction is dependent on the concentration of the cofactor UDPGA. nih.gov The concentration of UDPGA must be sufficient to not be rate-limiting, and experiments often use saturating concentrations to determine the V_max of the substrate. researchgate.net Additionally, divalent cations like Magnesium (Mg²⁺) can stimulate the activity of microsomal UGTs and are often included in incubation buffers. nih.gov

Mechanistic Insights into the Glucuronidation Reaction of Rotigotine

The glucuronidation of rotigotine is a nucleophilic substitution (SN2-type) reaction. wikipedia.org The substrate, rotigotine, possesses a phenolic hydroxyl (-OH) group on its tetralin ring system, which serves as the site of conjugation.

The mechanism proceeds as follows:

The UGT enzyme binds both the rotigotine molecule and the cofactor, UDPGA.

Within the enzyme's active site, the phenolic hydroxyl group of rotigotine is deprotonated, making it a more potent nucleophile.

This nucleophilic oxygen atom then attacks the anomeric C1 carbon of the glucuronic acid moiety of UDPGA.

This leads to the formation of a β-glycosidic bond between rotigotine and glucuronic acid, and the concurrent displacement of the uridine diphosphate (UDP) leaving group. wikipedia.org

The resulting product, Rotigotine β-D-Glucuronide, is then released from the enzyme.

This reaction effectively masks the hydroxyl group, significantly increasing the molecule's polarity and water solubility, which facilitates its excretion from the body. wikipedia.org

Advanced Analytical Methodologies for Rotigotine A D Glucuronide Research

Chromatographic Separation Techniques for Metabolite Quantification

The separation and quantification of Rotigotine (B252) A-D-Glucuronide from complex biological matrices necessitate the use of sophisticated chromatographic techniques. These methods are designed to isolate the metabolite from the parent drug and other metabolic products, enabling precise measurement of its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a principal and powerful tool for the bioanalysis of drug metabolites, including Rotigotine A-D-Glucuronide. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In the context of Rotigotine, plasma and urine samples are often pre-treated, which may involve enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide moiety, allowing for the determination of total Rotigotine concentrations. nih.govnih.govscispace.com

The LC-MS/MS method typically involves a liquid-liquid extraction step to isolate the analytes from the biological matrix. nih.govresearchgate.net The chromatographic separation is often achieved using a C18 column with a gradient mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.govresearchgate.net For detection, positive electrospray ionization (ESI) is commonly used, and selected reaction monitoring (SRM) ensures high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and an internal standard. nih.govnih.govresearchgate.net This methodology allows for the determination of not only Rotigotine and its glucuronide but also other metabolites like N-despropyl-rotigotine and N-desthienylethyl-rotigotine. drugbank.comnih.gov

A study detailing the pharmacokinetics of Rotigotine utilized LC-MS/MS to measure concentrations of Rotigotine and its metabolites in plasma, achieving a lower limit of quantification (LLQ) of 0.01 ng/mL for both unconjugated and total Rotigotine. nih.govscispace.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

To expedite analysis times and improve separation efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has been increasingly adopted. UHPLC systems utilize columns with smaller particle sizes (<2 µm), which results in higher resolution, greater sensitivity, and faster run times compared to conventional HPLC. acs.org

A validated UHPLC-MS/MS method for the determination of Rotigotine in human plasma has been developed, showcasing the advantages of this advanced technique. nih.govresearchgate.net This method employed a Gemini NX3 column and a binary gradient mobile phase to achieve a low limit of quantitation of 50 pg/mL. nih.govresearchgate.net The enhanced resolution of UHPLC is particularly beneficial for separating structurally similar metabolites, ensuring accurate quantification without interference. acs.org The rapid analysis time offered by UHPLC is also a significant advantage in high-throughput pharmacokinetic studies. acs.org

| Parameter | LC-MS/MS | UHPLC-MS/MS |

| Lower Limit of Quantification (LLQ) | 0.01 ng/mL (for total Rotigotine) nih.govscispace.com | 50 pg/mL (for Rotigotine) nih.govresearchgate.net |

| Typical Column | C18 researchgate.net | Gemini NX3 nih.govresearchgate.net |

| Key Advantage | Established and widely used for metabolite quantification. | Higher resolution and faster analysis times. acs.org |

Capillary Electrophoresis (CE) in Metabolite Analysis

Capillary Electrophoresis (CE) presents a complementary separation technique to liquid chromatography for the analysis of drugs and their metabolites. benthamdirect.com CE offers distinct advantages, including high separation efficiency, short analysis times, minimal sample and reagent consumption, and the ability to perform chiral separations without specialized columns. benthamdirect.comresearchgate.netkuleuven.be The separation in CE is based on the charge-to-mass ratio of the analytes, offering a different selectivity compared to LC. researchgate.net

While specific applications of CE for the direct analysis of Rotigotine A-D-Glucuronide are not extensively documented in readily available literature, the technique's utility in drug metabolism studies is well-established. benthamdirect.comresearchgate.netkuleuven.be Modes of CE such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC) are suitable for separating charged and uncharged metabolites. nih.gov The coupling of CE with mass spectrometry (CE-MS) can further enhance its capabilities for metabolite identification and quantification, overcoming limitations related to sample loading and detection limits. acs.org

Spectroscopic Approaches for Comprehensive Structural Elucidation of the Conjugate

While chromatographic techniques are indispensable for separation and quantification, spectroscopic methods are essential for the definitive structural elucidation of metabolites like Rotigotine A-D-Glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Techniques such as 1H NMR, 13C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom in a molecule, allowing for the precise assignment of the glucuronide conjugation site on the Rotigotine molecule. While specific NMR data for Rotigotine A-D-Glucuronide is not publicly prevalent, the general application of NMR in identifying glucuronide conjugates of other drugs is a standard practice in metabolism studies. core.ac.uk The conformational properties of new structures are often derived from NMR spectra. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural elucidation of drug metabolites. By providing a highly accurate mass measurement of the parent ion, HRMS allows for the determination of the elemental composition of Rotigotine A-D-Glucuronide. This information, combined with the analysis of fragment ions generated through tandem mass spectrometry (MS/MS), helps to confirm the identity of the metabolite and pinpoint the location of the glucuronide moiety. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to differentiate between isomeric metabolites. The use of UHPLC coupled with HRMS offers a powerful platform for the rapid discovery and identification of sequential metabolites. medscape.com

| Technique | Information Provided | Application to Rotigotine A-D-Glucuronide |

| NMR Spectroscopy | Detailed atomic-level structural information, connectivity, and stereochemistry. | Definitive confirmation of the glucuronide conjugation site. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination and fragment ion analysis for structural confirmation. | Confirmation of molecular formula and fragmentation pattern to support structural assignment. |

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of Rotigotine A-D-Glucuronide contains several key functional groups: a hydroxyl group (-OH) from the glucuronic acid and the phenolic group of the rotigotine core, a carboxylic acid group (-COOH) on the glucuronic acid, ether linkages (C-O-C), and an aromatic ring. nih.gov The presence of these groups would result in a complex but interpretable IR spectrum.

Key expected absorption bands for Rotigotine A-D-Glucuronide would include:

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3500 cm⁻¹. core.ac.uk This broadness is characteristic of the O-H stretching in the carboxylic acid, which is involved in hydrogen bonding, and it would likely overlap with the O-H stretching from the multiple alcohol groups on the glucuronide moiety. utdallas.educore.ac.uk

C-H Stretching: Absorptions for C-H bonds are typically found just to the left of 3000 cm⁻¹ for sp² carbons (aromatic) and just to the right of 3000 cm⁻¹ for sp³ carbons (aliphatic). core.ac.uk

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹. utdallas.edulibretexts.org Its exact position can be influenced by hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: Strong absorptions for C-O stretching vibrations from the ether linkage and alcohol groups would be visible in the fingerprint region, typically between 1050 and 1250 cm⁻¹. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for Rotigotine A-D-Glucuronide This table is interactive. Click on the headers to sort.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid & Alcohols) | 2500 - 3500 | Strong | Very Broad |

| C-H (Aromatic, sp²) | 3000 - 3100 | Medium-Weak | Sharp |

| C-H (Aliphatic, sp³) | 2850 - 3000 | Medium | Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple Sharp Bands |

Sample Preparation Strategies for Glucuronide Metabolites in Preclinical Biological Matrices

The accurate quantification of glucuronide metabolites like Rotigotine A-D-Glucuronide from complex preclinical biological matrices such as plasma and urine necessitates robust sample preparation. nih.gov The primary goals are to remove interfering endogenous substances, concentrate the analyte, and ensure the stability of the metabolite, which can be prone to degradation. researchgate.netnih.gov

Extraction Techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is a sample purification technique based on the differential partitioning of an analyte between two immiscible liquid phases. For highly polar molecules like glucuronides, direct extraction into non-polar organic solvents is often inefficient. scispace.commdpi.com To overcome this, the pH of the aqueous sample is typically adjusted to be acidic (e.g., using formic acid or HCl) before extraction. scispace.com This protonates the carboxylic acid moiety of the glucuronide (pKa ≈ 3.1-3.2), reducing its polarity and enhancing its partitioning into the organic phase. scispace.com A variation known as salting-out assisted liquid-liquid extraction (SALLE) uses a water-miscible organic solvent (like acetonitrile) and a high concentration of salt, which forces the separation of the organic layer containing the analytes. mdpi.comnih.gov

Solid-Phase Extraction (SPE) is the most widely used technique for cleaning up glucuronide metabolite samples due to its high recovery and ability to remove interferences. sigmaaldrich.com The methodology involves passing the liquid sample through a solid sorbent that retains the analyte. After washing away impurities, the analyte is eluted with a different solvent. For glucuronides, common SPE sorbents include:

Anion Exchangers (e.g., SAX): These positively charged sorbents retain the negatively charged carboxylate group of the glucuronide at neutral or basic pH. oup.comnih.gov

Hydrophilic-Lipophilic Balanced (HLB) Polymers: These reversed-phase sorbents can retain a broad spectrum of compounds, including polar metabolites like glucuronides, from aqueous matrices. sigmaaldrich.com

Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed to specifically bind to the glucuronide functional group, allowing for targeted extraction. rsc.org

Table 2: Comparison of Extraction Techniques for Glucuronide Metabolites This table is interactive. Click on the headers to sort.

| Technique | Principle | Advantages | Common Conditions for Glucuronides |

|---|---|---|---|

| LLE | Partitioning between immiscible liquids. | Simple, low cost. | Acidification of sample (pH < 4) to protonate the analyte; use of more polar solvents (e.g., ethyl acetate) or solvent mixtures. scispace.comnih.gov |

| SALLE | Partitioning using a water-miscible solvent and salt. | High recovery for polar metabolites; simple and fast. nih.gov | Acetonitrile as extraction solvent with a salting-out agent like ammonium acetate. mdpi.comnih.gov |

| SPE | Analyte retention on a solid sorbent. | High selectivity, high recovery, cleaner extracts, easily automated. sigmaaldrich.comoup.com | Anion exchange (SAX) or hydrophilic-lipophilic balanced (HLB) cartridges are commonly used. sigmaaldrich.comoup.com |

Derivatization Methods for Enhanced Detection

Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical properties, such as chromatographic retention, ionization efficiency, and stability for mass spectrometry (MS) analysis. bioanalysis-zone.com For glucuronides, derivatization can help differentiate between isomeric forms (e.g., acyl-, O-, and N-glucuronides) and enhance detection sensitivity. researchgate.net

Common derivatization approaches for glucuronides include:

Esterification and Silylation: This dual approach can differentiate glucuronide types. Carboxyl groups are esterified (e.g., with ethanol), and hydroxyl groups are silylated (e.g., with 1-(trimethylsilyl)imidazole). The resulting mass shift in high-resolution mass spectrometry reveals the number of each functional group, helping to identify the conjugation site. researchgate.netresearchgate.net

Isotope Labeling: Using paired isotope probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED-d₀/d₆), which specifically target the carboxylic acid group of the glucuronic acid moiety. This creates a characteristic mass difference in the MS spectrum, facilitating the comprehensive profiling and quantification of glucuronidated metabolites. acs.org

Table 3: Derivatization Reagents for Glucuronide Analysis This table is interactive. Click on the headers to sort.

| Reagent/Method | Target Functional Group | Purpose | Reference |

|---|---|---|---|

| Thionyl chloride / Ethanol | Carboxylic Acid (-COOH) | Esterification to increase hydrophobicity and enable differentiation by mass shift. | researchgate.net |

| 1-(Trimethylsilyl)imidazole | Hydroxyl (-OH) | Silylation to increase volatility and enable differentiation by mass shift. | researchgate.netresearchgate.net |

| Hydroxylamine | Acyl Glucuronide Ester | Selective derivatization for specific detection and stabilization. | researchgate.net |

Development and Validation of Bioanalytical Methods for Preclinical Quantification

The development and validation of a bioanalytical method are essential to ensure the reliability and reproducibility of quantitative data for Rotigotine A-D-Glucuronide in preclinical studies. europa.eu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.gov

The validation process is guided by regulatory agencies and scientific best practices, and it assesses several key parameters: europa.euuc.pt

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug (Rotigotine), other metabolites, and endogenous matrix components. europa.eu

Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the repeatability of the results. For preclinical studies, the mean concentration should typically be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). nih.govjournalofappliedbioanalysis.com

Calibration Curve and LLOQ: The method must demonstrate a linear response over a defined concentration range. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause suppression or enhancement of the MS signal. europa.eu

Stability: The chemical stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term frozen storage. journalofappliedbioanalysis.com Given that some glucuronides can be unstable and revert to the parent drug, it is crucial to establish the extent of this back-conversion and implement stabilization procedures, such as sample acidification and storage at low temperatures (-70°C or lower). researchgate.netnih.goveuropa.eu

A study quantifying silodosin (B1681671) and its glucuronide metabolite in human plasma provides a relevant example of validation parameters. The method was linear from 0.10 to 80.0 ng/mL, with extraction recoveries between 87.6% and 93.4%. nih.gov

Table 4: Key Parameters for Bioanalytical Method Validation This table is interactive. Click on the headers to sort.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). | Response of interfering peaks <20% of LLOQ response. europa.eu |

| Accuracy | Closeness of measured concentration to the true value. | Within ±15% of nominal value (±20% at LLOQ). europa.eubiopharmaservices.com |

| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). europa.eubiopharmaservices.com |

| LLOQ | Lowest quantifiable concentration. | Must be determined with acceptable accuracy (±20%) and precision (≤20%). europa.eu |

| Stability | Analyte stability under various storage and processing conditions. | Concentration change should be within ±15% of the baseline value. journalofappliedbioanalysis.com |

| Matrix Factor | Assessment of matrix-induced ion suppression or enhancement. | CV of the IS-normalized matrix factor should be ≤15%. nih.gov |

Preclinical Disposition and Metabolic Fate of Rotigotine A D Glucuronide

In Vitro Metabolic Stability of the Glucuronide Conjugate in Biological Systems

In vitro studies utilizing biological systems such as liver microsomes and hepatocytes from various animal species are crucial for understanding the metabolic pathways of drug candidates. For rotigotine (B252), in vitro metabolism studies have identified direct conjugation, including glucuronidation, as a primary metabolic route alongside N-dealkylation. europa.eumedicines.org.ukeuropa.eu

While specific data on the stability of the pre-formed rotigotine glucuronide conjugate in these systems is not extensively detailed in the public literature, the formation of these conjugates is well-established. In animal hepatocytes, the glucuronide conjugate of rotigotine is a major observed metabolite. nih.gov The formation of glucuronide and sulfate (B86663) conjugates of the parent compound is a main metabolic pathway. europa.eumedicines.org.ukeuropa.eu The enzymes responsible for the glucuronidation of rotigotine have been identified as two UDP-glucuronosyltransferases (UGTs). drugbank.comfda.gov

The stability of the glucuronide conjugate is inherently linked to the activity of β-glucuronidase, an enzyme capable of cleaving the glucuronide moiety and releasing the parent compound. The presence and activity of this enzyme in different in vitro systems and tissues would dictate the rate of cleavage of Rotigotine A-D-Glucuronide back to rotigotine.

Absorption, Distribution, and Excretion (ADE) of Rotigotine A-D-Glucuronide in Animal Models

The absorption, distribution, and excretion of rotigotine and its metabolites have been characterized in several preclinical species, providing insights into the in vivo behavior of the glucuronide conjugate.

Following administration of rotigotine to animal models, the glucuronide conjugate is quantifiable in various biological matrices. In a study involving intravenous administration of radiolabeled rotigotine to male subjects, rotigotine glucuronide was a significant metabolite found in both plasma and urine. researchgate.net

In plasma, after intravenous infusion, rotigotine glucuronide accounted for 4.9% of the total radioactivity. researchgate.net In urine, rotigotine glucuronide represented a substantial portion of the excreted dose. fda.govresearchgate.net Specifically, studies have shown that approximately 71% of a rotigotine dose is excreted in the urine, with a significant fraction being the glucuronide conjugate. europa.eumedicines.org.ukeuropa.eutga.gov.au One study quantified rotigotine glucuronide as accounting for 8.7% to 15% of the absorbed dose excreted in urine. fda.govresearchgate.net Fecal excretion accounts for a smaller portion, around 23% of the total dose. europa.eumedicines.org.ukeuropa.eutga.gov.au

Table 1: Excretion of Rotigotine Metabolites in Urine Following Administration of Parent Compound

| Metabolite | Percentage of Absorbed Dose in Urine |

|---|---|

| Rotigotine Glucuronide | 11% - 15% fda.gov |

| Rotigotine Sulfate | 16% - 22% fda.gov |

| N-despropyl-rotigotine Sulfate | 14% - 20% fda.gov |

| N-desthienylethyl-rotigotine Sulfate | 10% - 21% fda.gov |

This table is based on data from human studies but provides an indication of the quantitative importance of glucuronidation.

Preclinical studies in pigmented rats and monkeys have shown that after a single dose of rotigotine, there is binding to melanin-containing tissues, such as the eyes, which is slowly cleared. europa.eumedicines.org.uk While these studies focus on the parent drug, the distribution of metabolites is also a key aspect. A study using liquid extraction surface analysis (LESA) coupled with tandem mass spectrometry to analyze the distribution of rotigotine-loaded microspheres in rat tissues found that the drug was mainly focused in the hippocampus and striatum regions of the brain. nih.gov

The major metabolite observed in animal hepatocytes, the glucuronide conjugate of rotigotine, was found to be excreted into bile in vivo and only reached the systemic circulation at low levels. nih.gov This suggests that the tissue distribution of the glucuronide metabolite may be limited, with its primary route being biliary excretion.

Biliary excretion is a critical elimination pathway for many glucuronide conjugates. elifesciences.orgresearchgate.netresearchgate.netuq.edu.au The glucuronide conjugate of rotigotine, formed in the liver, is excreted into the bile. nih.gov This process is often mediated by efflux transporters located on the canalicular membrane of hepatocytes. researchgate.net

Comparative Glucuronidation Profiles Across Different Preclinical Species

The metabolism of drugs can vary significantly between different animal species, which is important to consider when extrapolating preclinical data to humans.

UDP-glucuronosyltransferases (UGTs) are the family of enzymes responsible for glucuronidation. upjs.skplos.org The expression and activity of different UGT isoforms can vary considerably across species, leading to different metabolic profiles. nih.govmdpi.com For example, studies comparing UGT activities in mice and rats have shown substrate-dependent species differences in both the liver and intestine. nih.gov

Implications for In Vitro-In Vivo Extrapolation in Preclinical Research

The accurate prediction of a drug's in vivo pharmacokinetic properties from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern drug development. For compounds like rotigotine, where glucuronidation represents a significant metabolic pathway, several factors can complicate this extrapolation, presenting unique challenges in preclinical research.

One of the main challenges in the IVIVE for glucuronidated compounds stems from the in vitro systems used. nih.gov Traditionally, liver microsomes have been a standard tool for studying drug metabolism. However, for glucuronidation, microsomal data often under-predict in vivo hepatic clearance. nih.govnih.gov This discrepancy can be attributed to several factors, including the latency of UGT enzymes within the endoplasmic reticulum, which can limit substrate access in microsomal preparations. nih.gov

To overcome these limitations, hepatocytes have emerged as a more reliable in vitro model for predicting glucuronidation-mediated clearance. nih.gov Their more intact cellular structure, which includes the necessary cofactors and transport mechanisms, provides a more physiologically relevant environment for assessing UGT activity. nih.gov Studies have shown a better correlation between clearance values obtained from human hepatocytes and the actual in vivo clearance for drugs that are extensively glucuronidated. nih.gov

The disposition of rotigotine and its metabolites has been characterized in preclinical and clinical studies. Following administration, rotigotine is extensively metabolized, with approximately 71% of the dose excreted in urine and 23% in feces. europa.euresearchgate.net The major metabolites found in urine include rotigotine sulfate and Rotigotine A-D-Glucuronide. nih.gov

The table below summarizes the key pharmacokinetic parameters of rotigotine from a study in healthy male subjects, which provides context for the significance of its metabolic clearance pathways.

| Parameter | Value |

| Absolute Bioavailability (transdermal) | ~37% europa.eu |

| Apparent Volume of Distribution (Vd/F) | ~84 L/kg drugbank.com |

| Protein Binding | ~92% (in vitro) drugbank.com |

| Elimination Half-life (terminal) | 5-7 hours europa.eu |

| Total Body Clearance | 300-600 L/h nih.gov |

| Primary Route of Elimination | Metabolism followed by renal and fecal excretion of metabolites europa.eu |

This table presents an overview of the pharmacokinetic properties of rotigotine.

The following table details the excretion of rotigotine and its major metabolites, highlighting the importance of glucuronidation in its elimination.

| Metabolite | Percentage of Excreted Dose in Urine |

| Rotigotine sulfate | 13.1% |

| Rotigotine glucuronide | 8.7% |

| N-despropyl-rotigotine sulfate | ~14-20% |

| N-desthienylethyl-rotigotine sulfate | ~10-21% |

| Unchanged Rotigotine | <1% |

This table illustrates the relative contribution of different metabolic pathways to the urinary excretion of rotigotine. Data is derived from studies in humans. researchgate.net

Regulation and Modulation of Rotigotine A D Glucuronide Formation Preclinical and in Vitro Contexts

Impact of Enzyme Induction and Inhibition on Glucuronidation Pathways in In Vitro Systems

The glucuronidation of rotigotine (B252) is a significant metabolic pathway, and its efficiency can be altered by the presence of other compounds that induce or inhibit the UGT enzymes responsible for this conjugation reaction. nih.govdrugs.com In vitro studies using human liver microsomes and recombinant UGT enzymes are instrumental in elucidating these potential interactions. researchgate.netnih.gov

Effects of Other Concomitant Xenobiotics on UGT Activity

Rotigotine is metabolized by multiple UGT isoforms, including UGT1A9 and UGT2B15, as well as various Cytochrome P450 (CYP) isoenzymes for its N-dealkylation pathway. drugs.com This multiplicity of metabolic pathways suggests that the inhibition of a single enzyme is unlikely to cause clinically significant pharmacokinetic interactions. nih.govdrugs.com

In vitro investigations have shown that even with the use of selective CYP450 inhibitors, there is no extensive inhibition of rotigotine metabolite production. conicet.gov.ar Furthermore, at therapeutic concentrations, rotigotine and its primary metabolites are not expected to significantly inhibit or induce CYP enzymes. nih.gov This low potential for drug-drug interactions related to CYP-dependent metabolism has been further supported by in vivo studies where co-administration with a non-specific CYP inhibitor did not alter the pharmacokinetics of rotigotine. nih.govconicet.gov.ar

While specific in vitro studies detailing the effects of various xenobiotics on the glucuronidation of rotigotine are not extensively reported in the public domain, general principles of enzyme induction and inhibition apply. Co-administration of substances known to induce UGT enzymes, such as rifampicin, phenobarbital, carbamazepine, phenytoin, and St. John's wort, has not been formally investigated for their effects on rotigotine pharmacokinetics. europa.eumims.com.autga.gov.au

Identification of Modulators of Rotigotine Glucuronidation

In vitro studies have identified that multiple UGT isoforms are capable of metabolizing rotigotine. drugs.com Specifically, UGT1A9 and UGT2B15 have been implicated in its glucuronidation. drugs.com The involvement of several enzymes in this metabolic process provides a degree of redundancy, making it less susceptible to significant alteration by a single inhibiting compound. drugs.com

While direct modulators specifically targeting rotigotine glucuronidation are not extensively documented, research into the inhibition of UGT enzymes by various compounds is ongoing. For instance, in vitro studies have demonstrated that certain phosphorothioate-linked oligonucleotides can cause direct inhibition of a range of UGT enzymes, including UGT1A1. nih.gov Although not directly related to rotigotine, this highlights the potential for novel chemical entities to act as modulators of glucuronidation pathways.

Influence of Physiological and Pathophysiological Conditions on Glucuronidation (Preclinical Models)

The efficiency of rotigotine glucuronidation and the clearance of its metabolites can be influenced by various physiological and pathophysiological states, as demonstrated in preclinical and clinical studies.

Age-Related Changes in UGT Activity in Animal Models

Studies in animal models have shown that the activity of detoxification enzymes, including UGTs, can change with age. nih.gov In male rats, for example, the activity of UGT, using p-nitrophenol as a substrate, was observed to be significantly lower in older rats (21 months old) compared to younger rats (6 weeks old). nih.gov This decline in UGT activity with age could be attributed to several factors, including a reduction in the smooth endoplasmic reticulum in hepatocytes, decreased availability of substrates for glucuronidation, or alterations in the kinetic parameters of the glucuronosyl transferase enzymes in senescent rats. nih.gov

Impact of Organ Impairment (e.g., Liver, Kidney) on Metabolite Clearance in Preclinical Studies

As the liver is the primary site of rotigotine metabolism, including glucuronidation, hepatic impairment could theoretically affect its clearance. nih.gov However, a study in subjects with moderate hepatic impairment found no significant influence on the pharmacokinetics of unconjugated rotigotine at steady-state. nih.gov This suggests that for patients with mild to moderate liver insufficiency, dose adjustments may not be necessary. nih.gov Conversely, caution is advised when treating patients with severe hepatic impairment, as this could lead to reduced rotigotine clearance. europa.eumedicines.org.uknps.org.au

Regarding renal impairment, since rotigotine is extensively metabolized and less than 1% of the unconjugated drug is excreted in the urine, the direct impact of kidney dysfunction on the clearance of the parent compound is minimal. nih.govnih.gov However, plasma levels of the conjugated metabolites of rotigotine, including the glucuronide, do increase with impaired renal function. europa.eumedicines.org.uknps.org.au In individuals with severe renal impairment not undergoing dialysis, the exposure to conjugated rotigotine metabolites was found to be doubled. drugs.comfda.gov Despite this increase, it is considered unlikely that these metabolites contribute to the clinical effects of the drug. europa.eumedicines.org.uknps.org.au Studies have concluded that no dose adjustments for rotigotine are required for patients with varying degrees of chronic renal insufficiency, including those on hemodialysis. nih.govnih.gov

Genetic Polymorphisms of UGT Enzymes and their Potential Influence on Glucuronidation Efficiency (General UGT research)

Genetic variations in the UGT genes can lead to interindividual differences in drug metabolism, potentially affecting both the efficacy and toxicity of therapeutic agents. nih.govnih.govmdpi.com The UGT superfamily of enzymes is highly polymorphic, and these variations can alter enzyme activity or expression levels. nih.govmdpi.com

Several UGT genes, including UGT1A1, UGT1A6, UGT1A7, UGT2B4, UGT2B7, and UGT2B15, have been identified as having genetic polymorphisms. nih.gov The functional significance of these polymorphisms has been convincingly demonstrated for UGT1A1, where mutations can lead to impaired bilirubin (B190676) glucuronidation (Gilbert's syndrome) and can also affect the elimination of certain xenobiotics. nih.gov For other UGTs, while altered catalytic activity has been observed with certain mutations in vitro, the toxicological significance in vivo is still under investigation. nih.gov

For example, the UGT1A128 polymorphism has been shown to significantly impact the pharmacokinetics of the anticancer drug irinotecan. mdpi.com Similarly, the UGT2B15 D85Y polymorphism is a major determinant of oxazepam clearance. scienceopen.com The effect of UGT genetic polymorphisms on drug pharmacokinetics is generally considered to be less than twofold, although more profound effects have been reported for some compounds. scienceopen.com

While specific studies on the influence of UGT polymorphisms on rotigotine glucuronidation are limited, the identification of UGT1A9 and UGT2B15 as key enzymes in its metabolism suggests that genetic variations in these enzymes could potentially influence the formation of Rotigotine A-D-Glucuronide. drugs.com Given the multiple metabolic pathways for rotigotine, the clinical impact of a single polymorphism is likely to be minimal. drugs.com

Computational and Mechanistic Modeling of Rotigotine Glucuronidation

In Silico Prediction of Glucuronidation Sites on the Rotigotine (B252) Molecule

In silico tools for metabolism prediction are foundational in modern drug discovery, enabling the early identification of potential metabolic hotspots on a drug molecule. These predictions are typically based on expert-derived rules, machine learning models trained on large datasets of known metabolic transformations, or quantum mechanical simulations. For glucuronidation, these models primarily assess the presence and reactivity of functional groups amenable to conjugation by UDP-glucuronosyltransferase (UGT) enzymes, such as hydroxyls, carboxyls, amines, and thiols.

Table 1: Predicted Sites of Metabolism on the Rotigotine Molecule

| Potential Site of Metabolism | Type of Functional Group | Predicted Metabolic Reaction | Rationale for Prediction |

| C1-Hydroxyl Group | Phenolic Hydroxyl | Glucuronidation , Sulfation | High reactivity, common substrate for UGT and SULT enzymes. This is the principal site for Phase II conjugation. drugbank.comnih.gov |

| Propylamino Group | Secondary Amine | N-dealkylation, Glucuronidation | Potential site for Phase I (N-despropyl-rotigotine) and subsequent or direct Phase II conjugation. N-glucuronidation is generally less common than O-glucuronidation for such structures. drugbank.comresearchgate.net |

| Thiophene Ring | Heterocyclic Aromatic | S-oxidation, Epoxidation | Thiophene moieties can be bioactivated by CYP450 enzymes, though this is considered a minor pathway for rotigotine compared to conjugation. researchgate.netnih.gov |

Molecular Docking and Dynamics Simulations of Rotigotine-UGT Interactions

To understand the formation of Rotigotine β-D-glucuronide at a molecular level, molecular docking and molecular dynamics (MD) simulations can be employed. These computational techniques model the interaction between a ligand (rotigotine) and a protein (a UGT isoform). While specific docking studies of rotigotine with UGT enzymes are not extensively published, the methodology provides a powerful framework for investigating these interactions.

The process begins with a three-dimensional structure of the target UGT enzyme, which may be obtained from crystallographic data or generated via homology modeling if an experimental structure is unavailable. Rotigotine is then computationally "docked" into the enzyme's active site in various possible conformations and orientations. A scoring function estimates the binding affinity for each pose, with the lowest binding free energy indicating the most stable and likely binding mode. mdpi.com This analysis can reveal key intermolecular interactions, such as hydrogen bonds between rotigotine's hydroxyl group and polar amino acid residues (e.g., Histidine, Aspartate, Serine) in the UGT active site, as well as hydrophobic interactions.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic stability of the rotigotine-UGT complex over time. dovepress.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and interactions. dovepress.com This allows for the assessment of the stability of the binding pose, the flexibility of the active site, and a more refined calculation of binding free energies. cnrs.fr For rotigotine, MD simulations would confirm whether the orientation of the phenolic hydroxyl group relative to the UGT's cofactor, UDP-glucuronic acid (UDPGA), is favorable for the nucleophilic attack that initiates the glucuronidation reaction.

Table 2: Hypothetical Key Interactions in Rotigotine-UGT Active Site Docking

| Interaction Type | Rotigotine Moiety | Potential UGT Amino Acid Residues | Significance for Binding/Catalysis |

| Hydrogen Bond | Phenolic Hydroxyl | His, Asp, Ser, Tyr | Orients the hydroxyl group for catalysis and anchors the substrate in the active site. |

| Hydrophobic Interactions | Naphthalene Ring, Propyl Chain, Thiophene Ring | Leu, Val, Ile, Phe, Trp | Contributes to binding affinity by interacting with nonpolar pockets within the active site. |

| Cation-π Interaction | Protonated Amine | Phe, Tyr, Trp | Potential electrostatic interaction that can enhance binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Glucuronidation Potential

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine-learning models that correlate the structural or physicochemical properties of molecules with their biological activity or other properties. nih.govinformahealthcare.com In the context of metabolism, these models can predict the rate or likelihood of a compound undergoing a specific metabolic reaction, such as glucuronidation. researchgate.net

Developing a QSAR/QSPR model for rotigotine's glucuronidation potential would involve several steps. First, a training set of diverse compounds with known glucuronidation rates by a specific UGT isoform would be compiled. Next, a wide range of molecular descriptors would be calculated for each compound in the dataset, including rotigotine. researchgate.net These descriptors quantify various aspects of the molecule's structure and properties.

Finally, a mathematical model is built using techniques like multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN) to find the best correlation between the descriptors and the observed glucuronidation rates. researchgate.netresearchgate.net The predictive power of the model is then validated using an external test set of compounds not used in model training. nih.gov For rotigotine, such a model could use its calculated descriptor values to predict its glucuronidation rate, providing a quantitative estimate of its metabolic liability via this pathway without the need for initial experiments.

Table 3: Relevant Molecular Descriptor Classes for QSAR/QSPR Modeling of Glucuronidation

| Descriptor Class | Examples | Relevance to Glucuronidation |

| Electronic | Partial charges, Dipole moment, pKa, HOMO/LUMO energies | Describes the reactivity of the functional group (e.g., the nucleophilicity of the hydroxyl group). |

| Steric | Molecular volume, Surface area, Molar refractivity, Ovality | Relates to how well the molecule fits into the UGT enzyme's active site. |

| Topological | Connectivity indices (e.g., Kier & Hall), Shape indices | Encodes information about molecular size, shape, and degree of branching. |

| Hydrophobicity | LogP, LogD | Influences the compound's ability to access the active site of the membrane-bound UGT enzyme. |

Systems Pharmacology Approaches to Model Rotigotine Metabolite Kinetics and Pathways

Systems pharmacology utilizes computational models of biological systems to predict how drugs behave in vivo. Physiologically-based pharmacokinetic (PBPK) modeling is a key approach within systems pharmacology that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. nih.govspringermedicine.com Several PBPK models have been developed for rotigotine to provide a quantitative interpretation of its pharmacokinetics following transdermal administration. nih.govspringermedicine.comdntb.gov.uaresearchgate.net

These models are constructed by integrating data from multiple sources:

Drug-Specific Parameters: Physicochemical properties of rotigotine (molecular weight, LogP, pKa), in vitro metabolism data (e.g., rates of glucuronidation and sulfation), and plasma protein binding. springermedicine.comresearchgate.net

System-Specific Parameters: Physiological information for different organs and tissues (e.g., tissue volumes, blood flow rates, enzyme abundances).

Clinical Data: Plasma concentration-time profiles of rotigotine and its metabolites from clinical studies are used to develop and validate the model. nih.govspringermedicine.com

A PBPK model for rotigotine can simulate the time course of concentrations of both the parent drug and its metabolites, including Rotigotine β-D-glucuronide, in various tissues and in circulation. nih.gov It can effectively quantify the pharmacokinetic profiles and predict the distribution to target tissues. nih.govspringermedicine.com For instance, models have shown that after transdermal application, rotigotine concentrations in the brain can be significantly higher than in plasma. nih.gov These models serve as powerful tools to understand the dynamics of metabolite formation and elimination, explore the impact of patient-specific factors (covariates) like body weight, and advance the principles of precision medicine. nih.govspringermedicine.com

Table 4: Key Components of a PBPK Model for Rotigotine Metabolism

| Model Component | Description | Parameters for Rotigotine |

| System Data | Represents the physiology of a virtual human or animal population. | Organ volumes, blood flow rates, tissue composition. |

| Drug Input Data | Physicochemical and biological properties of rotigotine. | Molecular Weight, LogP, pKa, Plasma Protein Binding (approx. 92%), Blood-to-plasma ratio. europa.eu |

| Absorption Model | Describes the uptake of the drug into the body. For rotigotine, this is a transdermal model. | Skin permeability coefficient, release rate from patch. |

| Distribution Model | Predicts how the drug distributes into different body tissues. | Tissue:plasma partition coefficients, Apparent Volume of Distribution (approx. 84 L/kg). drugbank.comeuropa.eu |

| Metabolism Model | Quantifies the rate of biotransformation in metabolically active organs (primarily the liver). | Intrinsic clearance values for glucuronidation, sulfation, and N-dealkylation pathways. europa.eumims.com.au |

| Elimination Model | Describes the excretion of the drug and its metabolites from the body. | Renal clearance, biliary clearance. Approximately 71% of a dose is excreted in urine and 23% in feces. drugbank.comeuropa.eu |

Future Research Directions in Rotigotine A D Glucuronide Metabolism

Exploration of Undiscovered UGT Isoforms or Novel Glucuronidation Pathways

The biotransformation of Rotigotine (B252) into its glucuronide conjugates is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. europa.eudrugbank.com While it is known that multiple UGT isoforms are involved, the precise contribution of each, and the potential involvement of less-characterized or undiscovered isoforms, remains an area for deeper exploration. europa.eudrugbank.comtga.gov.au The human UGT superfamily is extensive, comprising multiple families and subfamilies with overlapping substrate specificities, which complicates the definitive identification of all contributing enzymes for a given drug. washington.eduresearchgate.net

Future research should systematically screen a comprehensive panel of recombinant human UGT isoforms to identify all potential catalysts of Rotigotine glucuronidation. nih.govnih.gov This is particularly important for isoforms that are highly expressed in extrahepatic tissues like the intestine, kidney, or even the skin, which is highly relevant given Rotigotine's transdermal administration route. researchgate.net The identification of novel pathways or the contribution of underappreciated UGT isoforms could explain inter-individual variability in Rotigotine metabolism and exposure.

| Potential UGT Isoforms for Investigation | Rationale for Investigation |

| UGT1A Family (e.g., UGT1A1, UGT1A3, UGT1A9) | Known to be major drug-metabolizing enzymes in the liver and gastrointestinal tract; exhibit broad substrate specificity. nih.govnih.gov |

| UGT2B Family (e.g., UGT2B4, UGT2B7, UGT2B15) | Significantly expressed in the liver and extrahepatic tissues; responsible for the glucuronidation of a wide range of drugs. washington.eduresearchgate.net |

| Extrahepatic UGTs | Given the transdermal route, UGTs expressed in the skin could contribute to first-pass metabolism before the drug reaches systemic circulation. |

| Polymorphic Variants | Investigating clinically relevant genetic variants of identified UGTs can help explain variability in patient response and metabolite formation. washington.edu |

Development of Advanced Organ-on-Chip or Microphysiological Systems for In Vitro Metabolism Studies

Traditional in vitro models, such as liver microsomes and suspension hepatocytes, have been foundational in drug metabolism studies but often fail to fully replicate the complex microenvironment of human organs. nih.govnih.gov Organ-on-a-chip (OOC) and microphysiological systems (MPS) are emerging as superior alternatives that can more accurately model human physiology. nih.govnih.gov These systems utilize 3D cell cultures, co-cultures of different cell types (e.g., hepatocytes and non-parenchymal cells), and fluid flow to mimic organ-level function and inter-organ crosstalk. nih.govoup.combiorxiv.org

The development of a multi-organ chip, for instance integrating skin and liver models, could provide unprecedented insight into Rotigotine's metabolism. oup.comyoutube.com Such a system would allow researchers to study the entire pharmacokinetic process in a controlled in vitro environment: from absorption through an engineered skin barrier to subsequent metabolism in the liver component, including the formation rate and disposition of Rotigotine A-D-Glucuronide. tno.nlmdpi.com These advanced models have been shown to maintain cell functionality and metabolic activity for longer periods than conventional cultures, enabling more robust and predictive studies. oup.commdpi.com

| Model Type | Key Features | Advantages for Rotigotine Glucuronide Studies |

| Traditional 2D Cell Culture | Monolayer of cells (e.g., hepatocytes). | High-throughput screening. |

| Liver Microsomes | Subcellular fractions containing UGT enzymes. | Isolate specific enzyme activities. |

| Organ-on-Chip (OOC) / Microphysiological Systems (MPS) | 3D co-cultures, fluid perfusion, cell-cell interactions. nih.gov | More physiologically relevant; allows study of organ crosstalk (e.g., skin-liver); better prediction of in vivo metabolism and metabolite formation. nih.govoup.com |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Glucuronidation

A holistic understanding of Rotigotine glucuronidation requires the integration of multiple layers of biological data, an approach known as multi-omics. pharmalex.comnih.gov This strategy combines data from genomics, proteomics, and metabolomics to construct a comprehensive model of the metabolic pathway, moving beyond the study of single components in isolation. laboratoriosrubio.comlongdom.orgrsc.org

Genomics: Can identify genetic polymorphisms in UGT enzymes that may lead to altered enzyme activity and, consequently, variations in the rate of Rotigotine A-D-Glucuronide formation among individuals. nih.gov

Proteomics: Allows for the absolute quantification of specific UGT isoforms and relevant drug transporters in various tissues, providing direct information on the machinery available for Rotigotine metabolism and disposition. nih.gov

Metabolomics: Provides comprehensive profiling and quantification of Rotigotine and its metabolites, including Rotigotine A-D-Glucuronide, in biological samples. laboratoriosrubio.comlongdom.org

By integrating these datasets, researchers can correlate genetic predispositions with actual enzyme and transporter levels and resulting metabolite profiles. pharmalex.com This powerful approach can uncover complex regulatory networks, identify novel biomarkers for drug exposure and response, and pave the way for precision medicine strategies tailored to an individual's metabolic phenotype. arxiv.orgfrontlinegenomics.com

| Omics Field | Data Generated | Application to Rotigotine A-D-Glucuronide Research |

| Genomics | DNA sequence variations (e.g., SNPs in UGT genes). | Identify individuals predisposed to high or low rates of glucuronidation. |

| Proteomics | Protein expression levels. | Quantify the abundance of specific UGT isoforms and transporters in key tissues (liver, skin, kidney). |

| Metabolomics | Metabolite concentrations. | Accurately measure plasma and tissue levels of Rotigotine and its glucuronide conjugate. longdom.org |

| Multi-Omics Integration | Integrated biological model. | Create a comprehensive, systems-level understanding of the factors governing Rotigotine glucuronidation. nih.gov |

Refinement of In Vitro-In Vivo Extrapolation (IVIVE) Models for Predictive Metabolite Disposition in Preclinical Development

In vitro-in vivo extrapolation (IVIVE) is a crucial methodology used in drug development to predict human pharmacokinetics from in vitro data. nih.govwuxiapptec.com However, accurately predicting the in vivo disposition of metabolites, particularly glucuronides, presents significant challenges. nih.govresearchgate.net Simple IVIVE models based on liver microsome data often underpredict in vivo glucuronidation clearance because they neglect critical biological processes such as the role of membrane transporters in the uptake and efflux of the parent drug and its metabolite. nih.gov

Future research must focus on refining IVIVE approaches by developing more sophisticated physiologically based pharmacokinetic (PBPK) models. nih.govresearchgate.net These models can integrate data on a wider range of physiological and biochemical parameters, including:

Transporter Kinetics: The activity of uptake (e.g., OATPs) and efflux (e.g., MRPs, BCRP) transporters that handle both Rotigotine and Rotigotine A-D-Glucuronide in the liver, kidney, and intestine. nih.govresearchgate.net

Enzyme Kinetics: Accurate parameters for the specific UGT isoforms involved.

Physiological Data: Tissue blood flows, tissue volumes, and plasma protein binding.

By incorporating these complex factors, refined PBPK models can provide more accurate predictions of the systemic and tissue-level concentrations of Rotigotine A-D-Glucuronide. nih.govfrontiersin.org This enhanced predictive power is essential for anticipating potential metabolite-driven effects and for optimizing clinical trial designs during preclinical development. nih.gov

| Parameter for IVIVE/PBPK Model Refinement | Significance for Predicting Rotigotine A-D-Glucuronide Disposition |

| Hepatocellular Uptake/Efflux | Determines the intracellular concentration of Rotigotine available for glucuronidation and the rate at which the glucuronide is exported into bile or blood. researchgate.net |

| Renal Tubular Secretion | Active transport of Rotigotine A-D-Glucuronide into urine can be a major elimination pathway, significantly impacting its plasma half-life. |

| Enterohepatic Recirculation | Biliary excretion of the glucuronide and its potential hydrolysis back to Rotigotine in the gut can influence the overall pharmacokinetic profile. nih.gov |

| Protein Binding | The unbound fractions of both Rotigotine and its glucuronide in plasma and within hepatocytes are key determinants of their metabolic and transport kinetics. nih.gov |

Q & A

Q. How do researchers balance patient safety and data integrity in long-term Rotigotine A-D-Glucuronide studies?

- Methodological Answer : Protocols must include monthly safety panels (liver/kidney function tests) and independent data monitoring committees (DMCs). The GLORIA registry’s 12-month follow-up (n=45) reported 100% tolerability but excluded patients with prior impulse control disorders (ICDs), reducing confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.